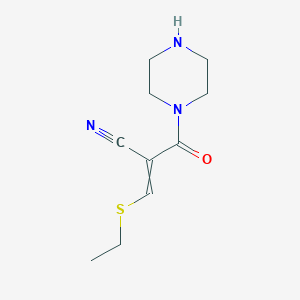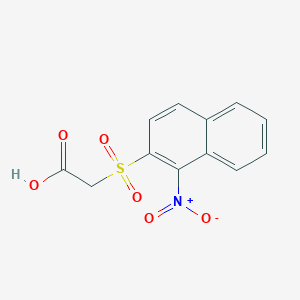![molecular formula C12H9N3S B14365966 Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide CAS No. 90914-04-8](/img/structure/B14365966.png)
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is a heterocyclic compound that contains a naphthalene ring fused with a triazine ring and a sulfide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide typically involves the reaction of naphtho[2,3-e][1,2,4]triazine derivatives with methylating agents and sulfur sources. One common method involves the deoxygenation of naphtho[1,2-e][1,2,4]triazin-2(3H)-one 1-oxide using boiling 50% aqueous ethanol . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-e][1,2,4]triazin-2(3H)-one 1-oxide: A closely related compound with similar structural features.
Triazine derivatives: Compounds containing the triazine ring, which share some chemical properties and reactivity.
Uniqueness
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is unique due to the presence of the sulfide group and the specific fusion of the naphthalene and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
90914-04-8 |
|---|---|
Fórmula molecular |
C12H9N3S |
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
3-methylsulfanylbenzo[g][1,2,4]benzotriazine |
InChI |
InChI=1S/C12H9N3S/c1-16-12-13-10-6-8-4-2-3-5-9(8)7-11(10)14-15-12/h2-7H,1H3 |
Clave InChI |
QYILQBPRWMSMFV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC3=CC=CC=C3C=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)






![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)


![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)


